Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Shares a similar pyridine-pyrrolidine structure but differs in its functional groups and biological activity.
Pyrrolidine derivatives: These compounds have a similar pyrrolidine ring but may have different substituents and properties.
Biological Activity
Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine, also known by its CAS number 1342589-66-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H19N3 |
Molecular Weight | 205.30 g/mol |
Structure | Chemical Structure |
CAS Number | 1342589-66-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly proteins involved in epigenetic regulation. Research suggests that compounds with similar structures can act as small-molecule antagonists of methyl-lysine binding proteins, which play crucial roles in gene expression and cellular signaling pathways.
Key Findings from Research
Case Study 1: Inhibition of L3MBTL3
In a study focused on the design and synthesis of small molecule inhibitors for L3MBTL3, it was found that compounds containing pyrrolidine structures demonstrated significant binding affinity and selectivity. The introduction of basic amines in their structure enhanced their potency against L3MBTL3, suggesting that this compound could similarly influence this pathway .
Case Study 2: Anticancer Activity
Another study explored a family of compounds that inhibited the growth of PhIP-resistant cancer cells. This was achieved through a high-throughput screening method that revealed several small molecules capable of disrupting survival pathways in these cells. Although direct evidence for this compound was not provided, its structural characteristics align with those shown to possess anticancer activity .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-1-(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3 |
InChI Key |
IHKBPCQCLHTOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1C2=CN=CC=C2)C |
Origin of Product |
United States |
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